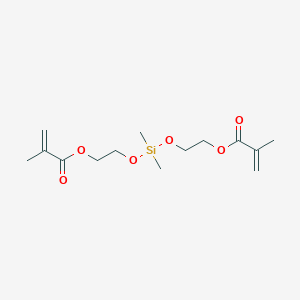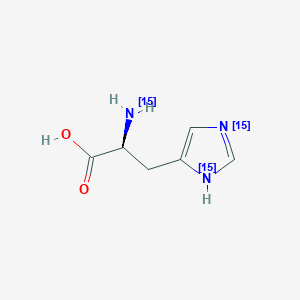
Bis(butylcyclopentadienyl)tungsten(IV) dichloride, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(butylcyclopentadienyl)tungsten(IV) dichloride, 97%, is a chemical compound with the molecular formula C18H26Cl2W. It is a tungsten-based organometallic compound that features two butylcyclopentadienyl ligands and two chloride ligands. This compound is known for its applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(butylcyclopentadienyl)tungsten(IV) dichloride typically involves the reaction of tungsten hexachloride (WCl6) with butylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
WCl6+2C9H13→(C9H13)2WCl2+4HCl
Industrial Production Methods
Industrial production methods for bis(butylcyclopentadienyl)tungsten(IV) dichloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(butylcyclopentadienyl)tungsten(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile and a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tungsten(VI) compounds, while reduction may produce tungsten(II) compounds.
Scientific Research Applications
Bis(butylcyclopentadienyl)tungsten(IV) dichloride has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as olefin metathesis and polymerization reactions.
Materials Science: The compound is used in the synthesis of advanced materials, including thin films and nanomaterials.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a precursor for other tungsten-based compounds.
Mechanism of Action
The mechanism by which bis(butylcyclopentadienyl)tungsten(IV) dichloride exerts its effects is primarily through its ability to coordinate with other molecules and facilitate chemical reactions. The butylcyclopentadienyl ligands provide stability to the tungsten center, allowing it to participate in various catalytic cycles. The chloride ligands can be easily substituted, enabling the compound to act as a versatile catalyst in different chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)tungsten(IV) dichloride
- Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
Bis(butylcyclopentadienyl)tungsten(IV) dichloride is unique due to the presence of butyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability. This structural feature distinguishes it from other similar compounds and can lead to different catalytic properties and applications.
Properties
Molecular Formula |
C18H26Cl2W |
|---|---|
Molecular Weight |
497.1 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
UQKICGNQFKTSSH-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[W]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)


![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)



![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)




